Metronidazole-13C2,15N2 Metronidazole-13C2,15N2 Metronidazole-13C2,15N2 is a labelled Metronidazole. Ronidazole is an antimicrobial agent.
Brand Name: Vulcanchem
CAS No.: 1173020-03-5
VCID: VC0196455
InChI: InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i1+1,5+1,7+1,8+1
SMILES: CC1=NC=C(N1CCO)[N+](=O)[O-]
Molecular Formula: C4[13C]2H9N[15N]2O3
Molecular Weight: 175.13

Metronidazole-13C2,15N2

CAS No.: 1173020-03-5

Cat. No.: VC0196455

Molecular Formula: C4[13C]2H9N[15N]2O3

Molecular Weight: 175.13

Purity: 95% by HPLC; 98% atom 13C, 15N

* For research use only. Not for human or veterinary use.

Metronidazole-13C2,15N2 - 1173020-03-5

CAS No. 1173020-03-5
Molecular Formula C4[13C]2H9N[15N]2O3
Molecular Weight 175.13
IUPAC Name 2-(2-(113C)methyl-5-nitro(213C,1,3-15N2)imidazol-1-yl)ethanol
Standard InChI InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i1+1,5+1,7+1,8+1
SMILES CC1=NC=C(N1CCO)[N+](=O)[O-]

Chemical Identity and Structural Characteristics

Metronidazole-13C2,15N2 is a stable isotope-labeled version of metronidazole, containing specific carbon-13 and nitrogen-15 atoms incorporated at strategic positions in the molecule. This compound maintains the antimicrobial and antiprotozoal properties of traditional metronidazole while enabling enhanced spectroscopic capabilities.

PropertySpecification
CAS Number1173020-03-5
Molecular FormulaC4[13C]2H9N[15N]2O3
Molecular Weight175.13 g/mol
IUPAC Name2-(2-(113C)methyl-5-nitro(213C,1,3-15N2)imidazol-1-yl)ethanol
Purity (Commercial)95% by HPLC; 98% atom 13C, 15N

The structure features isotopic enrichment at specific locations - the 13C labels are positioned at the C-2 position of the imidazole ring and in the methyl group, while the 15N labels are incorporated at positions 1 and 3 of the imidazole ring.

SupplierProduct FormConcentrationPrice (2025)
Sigma-AldrichVETRANAL® analytical standardNeat$465.50 per 10 mg
HPC StandardsSolution100 µg/ml in AcetonitrileVariable
LGC StandardsSolution100 µg/ml in AcetonitrileVariable
VulcanchemResearch grade95% by HPLCVariable

The compound is primarily marketed for research use in applications including nuclear magnetic resonance (NMR) spectroscopy and hyperpolarization techniques .

Signal Amplification By Reversible Exchange (SABRE) Applications

SABRE-SHEATH Principles

Metronidazole-13C2,15N2 has become an important compound in SABRE-SHEATH (Signal Amplification By Reversible Exchange in SHield Enables Alignment Transfer to Heteronuclei) research. This technique transfers spin order from parahydrogen to substrate molecules through a transient iridium-based complex, significantly enhancing NMR signals .

The isotopic labeling pattern in Metronidazole-13C2,15N2 creates a unique spin network that facilitates efficient polarization transfer, making it particularly valuable for hyperpolarization studies .

Polarization Enhancement Results

Studies with Metronidazole-13C2,15N2 have demonstrated impressive signal enhancements through hyperpolarization techniques:

SiteSignal Enhancement (ε)Polarization (P)
15N3~4,800~1.6%
15N1~4,000~1.3%
13C2~320~0.26%
13C2′~210~0.17%

These values reflect significant enhancement compared to thermal polarization, enabling detection capabilities that would otherwise be impossible with conventional NMR techniques .

Spin-Lattice Relaxation Properties

Relaxation Time Measurements

Research has revealed important details about the 1H, 13C, and 15N spin-lattice relaxation (T1) properties of Metronidazole-13C2,15N2 during the SABRE-SHEATH process:

Magnetic Field StrengthRelaxation Time (T1) Observation
Micro-Tesla rangeAll 1H, 13C, and 15N spins share approximately the same T1 values (~4 seconds)
Earth's magnetic field and aboveT1 values exceed 3 minutes in some cases

In the micro-Tesla range, the relatively short T1 values limit the polarization build-up process, thereby constraining the maximum attainable 15N polarization .

Spin-Spin Coupling Network

A systematic study of Metronidazole-13C2,15N2 has demonstrated a relayed SABRE-SHEATH effect through a network of coupled spins. At ultra-low magnetic fields, the Zeeman levels of 1H, 13C, and 15N spins mix, resulting in shared relaxation properties consistent with the relayed polarization transfer model .

This spin-coupling network enables polarization to transfer through multiple chemical bonds, reaching sites that would otherwise be inaccessible for direct polarization from parahydrogen .

Comparison with Other Metronidazole Isotopologues

Fully 15N-Labeled Metronidazole-15N3

Studies comparing different isotopic variants have provided valuable insights:

In fully 15N-labeled metronidazole (Metronidazole-15N3), hyperpolarization efficiency is remarkably high, with all three 15N sites achieving approximately 16% polarization in less than one minute of parahydrogen bubbling at around 0.4 micro-Tesla .

The 15NO2 group in this compound demonstrates an exceptionally long relaxation time (T1 = 9.7±1.0 minutes at 1.4 Tesla), which is attributed to:

  • The low gyromagnetic ratio of the 15N nucleus

  • The absence of detectable spin-spin couplings between the 15N spin of the 15NO2 group and any protons in the molecule

Natural Abundance Metronidazole

Interestingly, studies with natural abundance metronidazole (containing <0.4% 15N) have demonstrated even higher polarization levels (up to 15%) for the 15N3 position .

This counterintuitive finding has been explained by the nature of the active polarization transfer complex:

  • In labeled compounds, polarization transfers through an AA'BB' four-spin system

  • In natural abundance metronidazole, transfer occurs in an AA'B three-spin system, which can be more efficient under certain conditions

Future Research Directions and Applications

Methodological Improvements

Current research is addressing several technical challenges:

  • Optimization of polarization transfer efficiency

  • Development of heterogeneous SABRE-SHEATH techniques for aqueous media applications

  • Creation of catalyst-free hyperpolarized solutions for biomedical use

Two potential approaches being explored include:

  • Use of high-pressure hyperpolarizers to increase parahydrogen concentration in aqueous solutions

  • Dilution of alcoholic solutions with biocompatible buffers for in vivo injection

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